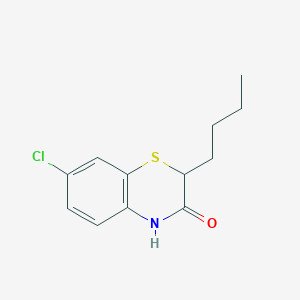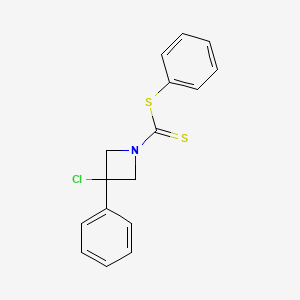
2-tert-Butyl-2-ethynyl-1,3-dithiolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-tert-Butyl-2-ethynyl-1,3-dithiolane is a heterocyclic compound containing a five-membered ring with two sulfur atoms and one ethynyl group attached to a tert-butyl group. This compound is part of the 1,2-dithiolane family, known for their unique chemical properties and reactivity due to the presence of a disulfide bond within the ring structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-2-ethynyl-1,3-dithiolane typically involves the reaction of 1,3-bis-tert-butyl thioethers with bromine. This reaction proceeds to completion within minutes under mild conditions, presumably via a sulfonium-mediated ring closure . The reaction conditions are relatively mild, making it an efficient method for producing this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions
2-tert-Butyl-2-ethynyl-1,3-dithiolane undergoes various types of chemical reactions, including:
Oxidation: The disulfide bond within the ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the disulfide bond, forming thiols.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve mild to moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of the original compound. These products can be further utilized in various chemical applications.
Scientific Research Applications
2-tert-Butyl-2-ethynyl-1,3-dithiolane has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and polymers.
Biology: Explored for its potential in reversible protein-polymer conjugation and biosensors.
Medicine: Investigated for its potential therapeutic properties due to its unique reactivity.
Industry: Utilized in the synthesis of functional polymers and dynamic networks.
Mechanism of Action
The mechanism of action of 2-tert-Butyl-2-ethynyl-1,3-dithiolane involves the reactivity of the disulfide bond within the ring structureThis makes the compound prone to rapid thiol-disulfide exchange and ring-opening polymerization . These properties are exploited in various applications, such as cytosolic delivery and dynamic polymer networks.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-tert-Butyl-2-ethynyl-1,3-dithiolane include other 1,2-dithiolanes and disulfide-containing heterocycles. Examples include:
- 1,2-Dithiolane
- 1,3-Dithiolane
- 1,2-Dithiane
Uniqueness
What sets this compound apart from these similar compounds is the presence of the ethynyl group and the tert-butyl substituent. These groups influence the compound’s reactivity and stability, making it a valuable intermediate in synthetic chemistry and material science .
Properties
CAS No. |
920979-32-4 |
|---|---|
Molecular Formula |
C9H14S2 |
Molecular Weight |
186.3 g/mol |
IUPAC Name |
2-tert-butyl-2-ethynyl-1,3-dithiolane |
InChI |
InChI=1S/C9H14S2/c1-5-9(8(2,3)4)10-6-7-11-9/h1H,6-7H2,2-4H3 |
InChI Key |
XYXZAVQJPQDOHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1(SCCS1)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


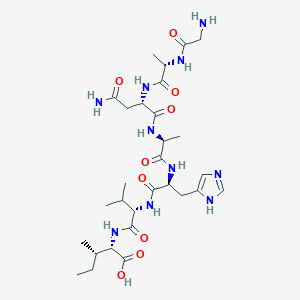
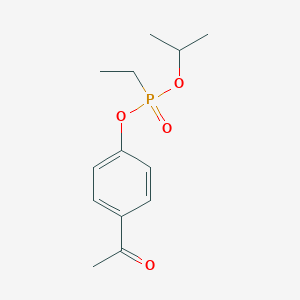
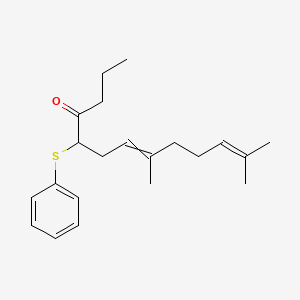
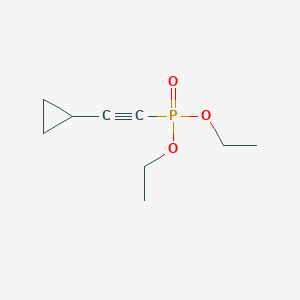
![1,1',1''-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tris[3,5-bis(decyloxy)benzene]](/img/structure/B14184194.png)


![4,7-Bis{5-[3-(benzyloxy)phenyl]thiophen-2-yl}-2,1,3-benzothiadiazole](/img/structure/B14184203.png)
![(2R)-2-Methyl-4-[(prop-2-en-1-yl)oxy]butan-1-ol](/img/structure/B14184206.png)
![3-(1-Methyl-1H-pyrazol-4-yl)-5-(pentyloxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14184207.png)

![(1Z)-N-[2-(Bromomethyl)-4-nitrophenyl]-2,2,2-trifluoroethanimidoyl chloride](/img/structure/B14184213.png)
